molecular formula C4H3N3S2 B12622626 1H-Thiazolo[4,5-E][1,3,4]thiadiazine CAS No. 958879-95-3

1H-Thiazolo[4,5-E][1,3,4]thiadiazine

Cat. No.: B12622626
CAS No.: 958879-95-3
M. Wt: 157.2 g/mol
InChI Key: GKCTTWSEKIAINX-UHFFFAOYSA-N
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Description

1H-Thiazolo[4,5-E][1,3,4]thiadiazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its fused ring structure, which includes both thiazole and thiadiazine moieties. The unique structural features of this compound make it a valuable scaffold for the development of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Thiazolo[4,5-E][1,3,4]thiadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . Another approach involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic routes suggests potential for industrial application. The use of mild reaction conditions and readily available starting materials further supports the feasibility of large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1H-Thiazolo[4,5-E][1,3,4]thiadiazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at positions adjacent to the nitrogen atoms in the ring structure.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.

Scientific Research Applications

1H-Thiazolo[4,5-E][1,3,4]thiadiazine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1H-Thiazolo[4,5-E][1,3,4]thiadiazine involves its interaction with various molecular targets. The compound’s ability to form hydrogen bonds and interact with specific receptors makes it a potent pharmacophore. For instance, its inhibitory effects on enzymes like carbonic anhydrase and cholinesterase are attributed to its ability to bind to the active sites of these enzymes, thereby blocking their activity .

Comparison with Similar Compounds

  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
  • 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine
  • 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine
  • 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine

Uniqueness: 1H-Thiazolo[4,5-E][1,3,4]thiadiazine stands out due to its specific ring fusion pattern and the presence of both thiazole and thiadiazine moieties. This unique structure imparts distinct chemical and biological properties, making it a versatile scaffold for drug design and development .

Properties

CAS No.

958879-95-3

Molecular Formula

C4H3N3S2

Molecular Weight

157.2 g/mol

IUPAC Name

1H-[1,3]thiazolo[4,5-e][1,3,4]thiadiazine

InChI

InChI=1S/C4H3N3S2/c1-5-3-4(8-1)9-2-6-7-3/h1-2,7H

InChI Key

GKCTTWSEKIAINX-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(S1)SC=NN2

Origin of Product

United States

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